1-(4-Amino-phenyl)-4-Cbz-piperazine is a compound classified as a piperazine derivative, characterized by a phenyl ring with an amino group and a carbobenzoxy group attached to a piperazine ring. This compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties and potential biological activities. It is primarily synthesized for use as an intermediate in various chemical reactions and applications in biological research.
The compound is cataloged under the Chemical Abstracts Service number 947673-12-3. It belongs to the broader category of piperazine derivatives, which are known for their diverse pharmacological properties, including activity as receptor ligands and enzyme inhibitors. The inclusion of the carbobenzoxy group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.
The synthesis of 1-(4-Amino-phenyl)-4-Cbz-piperazine typically involves the following steps:
In industrial settings, optimization of reaction conditions—such as temperature, pressure, and catalyst use—can enhance yield and purity. Continuous flow reactors may also be employed for efficiency .
The molecular structure of 1-(4-Amino-phenyl)-4-Cbz-piperazine can be represented as follows:
This structure allows for various interactions with biological targets, making it a versatile compound in drug discovery.
1-(4-Amino-phenyl)-4-Cbz-piperazine participates in several chemical reactions:
Common reagents include nitric acid for nitration and sulfuric acid for sulfonation. These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .
The mechanism of action of 1-(4-Amino-phenyl)-4-Cbz-piperazine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the aromatic ring allows for π-π stacking interactions. These interactions can modulate the activity of proteins, leading to various biological effects, including potential therapeutic outcomes against diseases.
These properties are crucial for determining the handling, storage, and application methods in both laboratory and industrial settings .
1-(4-Amino-phenyl)-4-Cbz-piperazine has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance across multiple scientific disciplines.
The synthesis of 1-(4-Amino-phenyl)-4-Cbz-piperazine (CAS 947673-12-3, C₁₈H₂₁N₃O₂, MW 311.4 g/mol) historically relied on nucleophilic aromatic substitution (SNAr) and stepwise protection strategies. Early routes involved reacting 1-fluoro-4-nitrobenzene with piperazine, followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent Cbz protection introduced the N-carbobenzyloxy group, yielding the target compound in moderate yields (45-60%). However, these methods suffered from poor regioselectivity and required stoichiometric piperazine, generating unwanted bis-arylated byproducts [1] [8]. Alternative pathways utilized pre-functionalized piperazines like N-Cbz-piperazine, coupled with 4-nitrochlorobenzene via SNAr. The nitro group was then reduced using tin(II) chloride or catalytic hydrogenation (Pd/C, H₂). While straightforward, these routes faced purification challenges due to residual metal catalysts and required multiple chromatographic separations, limiting industrial scalability [5] [6].
Table 1: Traditional Synthetic Approaches for 1-(4-Amino-phenyl)-4-Cbz-piperazine
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Stepwise SNAr + Reduction | Piperazine, 1-fluoro-4-nitrobenzene → H₂/Pd-C | 45-60 | Low regioselectivity, bis-arylation |
Pre-Cbz Functionalization | N-Cbz-piperazine + 4-nitrochlorobenzene → SnCl₂ | 55-65 | Metal contamination, purification issues |
Reductive Alkylation | 4-Aminophenylpiperazine + Cbz-Cl, NaHCO₃ | 50-70 | Over-alkylation, low atom economy |
Transition-metal-catalyzed cross-coupling has revolutionized piperazine-aryl bond formation. The Buchwald–Hartwig amination enables direct coupling of N-Cbz-piperazine with 4-bromoaniline using palladium catalysts (e.g., Pd₂(dba)₃/XPhos), yielding 1-(4-aminophenyl)-4-Cbz-piperazine in >85% yield with minimal bis-arylation [4] [7]. Key advantages include compatibility with free amine groups and tolerance of diverse functional groups. For example, Jiangsu Hansyn Pharma’s route employs Pd(IPr)Cl₂ and potassium tert-amylate in dimethyl ether at 80°C, achieving 96% coupling efficiency for a similar intermediate [9]. Copper-catalyzed Ullmann–Goldberg reactions offer a cost-effective alternative, using CuI/metformin D or CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine in refluxing toluene. These methods achieve yields of 83-90% but require elevated temperatures (110–120°C) and exhibit sensitivity to oxygen [4] [9]. Recent innovations include ligand-free copper systems in continuous-flow reactors, reducing reaction times to <1 hour while maintaining yields >80% [7].
The Cbz group serves as a robust N-protecting group in piperazine chemistry due to its orthogonal stability toward acids/bases and selective removability. Protection typically involves treating piperazine with benzyl chloroformate (Cbz-Cl) in dichloromethane or THF with bases like K₂CO₃ or N,N-diisopropylethylamine, achieving near-quantitative yields [5] [8]. Deprotection is traditionally performed via catalytic hydrogenation (H₂/Pd-C) in methanol or ethanol. However, this method risks reducing other sensitive functionalities (e.g., aryl nitro groups) and requires catalyst filtration [6] [8]. Flow hydrogenation systems (e.g., ThalesNano H-cube®) address these limitations by enabling precise control of H₂ pressure (1–100 bar) and temperature (25–100°C). Using 10% Pd/C cartridges, deprotection completes in <30 minutes with >95% conversion, minimizing over-reduction [6]. Alternative deprotection agents include BBr₃ (for chemoselective Cbz removal in the presence of Boc groups) and electrolytic methods, though these are less prevalent for piperazines [8].
Optimizing reaction parameters is critical for scalable synthesis. Key variables include:
Table 2: Optimized Conditions for Key Synthetic Steps
Step | Optimal Conditions | Yield (%) | Impurity Profile |
---|---|---|---|
Cbz Protection | Cbz-Cl (1.05 eq), K₂CO₃ (1.2 eq), DCM, 0°C, 2h | 98 | <1% Di-Cbz |
Buchwald–Hartwig | Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), KOtBu, toluene, 100°C | 92 | <0.5% Bis-arylation |
Nitro Reduction | H₂ (20 bar), 10% Pd/C, EtOH, 25°C, flow reactor | 97 | No dechlorination |
JW PharmLab’s protocol exemplifies optimization: Using anhydrous K₂CO₃ and KI in butanone under reflux, their SNAr route achieved 92% yield for a related N-arylpiperazine, minimizing O-alkylation byproducts [2] [5]. For nitro reductions, switching from batch to flow hydrogenation (H-cube®, 20% Pd/C, 50°C) enhanced reproducibility and reduced reaction times from 12 hours to 25 minutes [6].
Solvent and catalyst selection profoundly impacts efficiency and sustainability across multi-step syntheses:
Table 3: Solvent and Catalyst Performance in Multi-Step Synthesis
Parameter | DMF/NMP | Toluene/2-MeTHF | EtOH/H₂O |
---|---|---|---|
SNAr Rate (k, min⁻¹) | 0.15 | 0.08 | Not applicable |
Pd/C Efficiency | Moderate leaching | Low leaching | High stability |
Purification Ease | Difficult (high bp) | Easy (low bp) | Moderate |
Environmental Impact | High | Moderate | Low |
Flow chemistry significantly enhances solvent and catalyst utility. Tube-in-tube reactors (e.g., Vapourtec Gas/Liquid systems) with Teflon AF-2400 membranes enable in-line H₂ saturation, reducing solvent volumes by 70% and allowing catalyst cartridges to process >500 substrate volumes without degradation [6]. For Cbz-piperazine synthesis, continuous-flow SNAr followed by hydrogenation delivers 82% overall yield in <2 hours, outperforming batch protocols (45% yield, 12 hours) [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2